molecular formula C17H12Cl2N2O3S2 B3410299 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide CAS No. 896363-28-3

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide

Cat. No.: B3410299
CAS No.: 896363-28-3
M. Wt: 427.3 g/mol
InChI Key: KDMOHENCXAAJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide is a synthetic small molecule belonging to the class of N-(thiazol-2-yl)-benzamide analogs. This compound is of significant interest in neuroscience research, particularly as a pharmacological tool for studying the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . ZAC is a ligand-gated ion channel activated by zinc, copper, and protons, but its physiological roles remain poorly understood due to a lack of selective modulators. Structural analogs of this benzamide have been identified as the first class of potent and selective negative allosteric modulators (NAMs) of ZAC, exhibiting non-competitive antagonism and state-dependent inhibition of Zn2+-evoked ZAC signaling with IC50 values in the low micromolar range (1–3 μM) . Research indicates that these analogs act by targeting the transmembrane and/or intracellular domains of the receptor, making them invaluable for probing ZAC's structure, function, and its potential role in conditions where zinc signaling is implicated . Thiazole derivatives are recognized as privileged scaffolds in medicinal chemistry, known for their diverse biological activities and ability to interact with various biological targets . This product is supplied with a guaranteed purity of 95% or higher . It is intended for research and development purposes exclusively and is not approved for human, veterinary, or diagnostic use. Researchers should handle this compound with care in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3S2/c1-26(23,24)15-5-3-2-4-11(15)16(22)21-17-20-14(9-25-17)10-6-7-12(18)13(19)8-10/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMOHENCXAAJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide typically involves multiple steps One common method starts with the preparation of the thiazole ring, which is then functionalized with the dichlorophenyl groupThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring and chloro substituents participate in nucleophilic substitution under controlled conditions.

Reaction Type Reagents/Conditions Products
Aromatic substitution K₂CO₃, acetone, 60°C, 12 hReplacement of chloro groups with amines/thiols to form substituted analogs
Halogen exchange NaI, acetone, reflux, 6 h Iodo derivatives via displacement of chloride
Piperazine coupling Piperazine derivatives, DCM, DIEA Piperazine-substituted thiazoles with retained sulfonyl group

Key Findings :

  • The 3,4-dichlorophenyl group undergoes selective substitution at the para-chloro position due to steric and electronic effects.

  • Methanesulfonyl groups remain stable under mild nucleophilic conditions but hydrolyze under strong acidic/basic media.

Oxidation and Reduction Reactions

The thiazole core and sulfonyl group exhibit redox sensitivity.

Reaction Type Reagents/Conditions Products
Oxidation KMnO₄, H₂SO₄, 80°C, 4 hSulfone oxidation to sulfonic acid derivatives
Reduction NaBH₄, ethanol, RT, 2 hPartial reduction of thiazole C=N bonds

Notes :

  • Over-oxidation of the thiazole ring leads to ring-opening products, particularly under strong oxidative conditions.

  • Sodium borohydride selectively reduces the C=N bond without affecting sulfonyl or chloro groups.

Hydrolysis and Stability

The compound demonstrates hydrolytic sensitivity under extreme pH:

Condition Products
Acidic (HCl, 6M) Cleavage of amide bond to yield 2-methanesulfonylbenzoic acid
Basic (NaOH, 1M) Hydrolysis of thiazole ring to thiol intermediates

Mechanistic Insight :

  • Acidic conditions protonate the amide nitrogen, facilitating cleavage.

  • Basic hydrolysis disrupts the thiazole ring via nucleophilic attack at the electron-deficient C2 position .

Cycloaddition and Cross-Coupling

The thiazole ring participates in metal-catalyzed coupling reactions:

Reaction Type Catalyst/Reagents Products
Suzuki coupling Pd(PPh₃)₄, Ar-B(OH)₂, DMF, 100°C Biaryl derivatives at the thiazole C5 position
Click chemistry CuSO₄, sodium ascorbate, RT Triazole-linked conjugates

Applications :

  • Suzuki coupling modifies the dichlorophenyl group for structure-activity relationship (SAR) studies .

  • Click chemistry enables bioconjugation for pharmacological targeting .

Thermal and Photochemical Stability

  • Thermal Decomposition : Degrades above 250°C, releasing SO₂ and HCl gases (TGA-DSC data) .

  • Photolysis : UV irradiation (254 nm) induces C-S bond cleavage in the sulfonyl group.

Comparative Reactivity Table

Functional Group Reactivity Key References
Thiazole C2 positionElectrophilic substitution (moderate)
Methanesulfonyl groupHydrolysis-resistant (neutral pH)
3,4-Dichlorophenyl moietySusceptible to SNAr reactions

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide has been investigated for its anticancer properties. Studies indicate that compounds with thiazole moieties exhibit significant activity against various cancer cell lines. The dichlorophenyl group may enhance the compound's potency through specific interactions with cellular targets involved in cancer progression.

Mechanism of Action
The compound is believed to function through the inhibition of specific enzymes or pathways that are crucial for cancer cell survival and proliferation. For instance, it may act on the androgen receptor (AR), which is a common target in prostate cancer therapies. Research shows that thiazole derivatives can modulate AR activity, providing a basis for further investigation into their use as selective androgen receptor modulators (SARMs) .

Antimicrobial Properties

Research has highlighted the potential antimicrobial effects of thiazole derivatives. The presence of the methanesulfonyl group in this compound may contribute to enhanced solubility and bioavailability, making it a candidate for treating bacterial infections.

Case Study: Efficacy Against Resistant Strains
A study demonstrated that thiazole-based compounds exhibited activity against resistant strains of bacteria, suggesting their potential as new antibiotics. The structure-activity relationship (SAR) analysis indicated that modifications in the thiazole ring could significantly impact antimicrobial efficacy .

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may offer neuroprotective benefits. Thiazoles are known for their ability to cross the blood-brain barrier, making them suitable candidates for treating neurodegenerative diseases.

Mechanism of Neuroprotection
The neuroprotective mechanisms may involve the modulation of oxidative stress and inflammation pathways. Experimental models have shown that thiazole derivatives can reduce neuronal cell death induced by oxidative stress .

Data Table: Summary of Applications

Application AreaMechanism/TargetReferences
Anticancer ActivityInhibition of androgen receptor ,
Antimicrobial PropertiesTargeting bacterial cell walls
Neuroprotective EffectsModulation of oxidative stress

Mechanism of Action

The mechanism of action of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Electron-withdrawing groups (e.g., methanesulfonyl, difluoro) generally result in lower yields compared to simpler substituents (e.g., acetamide), likely due to steric hindrance or reduced nucleophilicity of the amine .
  • Coupling reagents like HATU improve efficiency for bulky or electron-deficient acyl groups .

Structural and Spectroscopic Comparisons

IR and NMR Spectral Features:
  • Methanesulfonylbenzamide : Expected IR peaks at ~1320–1250 cm⁻¹ (S=O stretching) and ~1680–1660 cm⁻¹ (C=O of benzamide) .
  • Thiazole NH : Broad IR absorption at ~3150–3300 cm⁻¹; ¹H-NMR signal at δ 10–12 ppm .
  • Dichlorophenyl group : ¹H-NMR signals for H-5 and H-6 protons at δ 7.4–7.6 ppm (doublets) .
Crystallographic Data:
  • Methanesulfonylbenzamide’s planar benzamide moiety may enhance stacking interactions compared to non-aromatic substituents.

Structure-Activity Relationships (SAR) :

  • Electron-withdrawing groups (e.g., Cl, CF₃, SO₂Me) enhance anti-inflammatory and kinase-binding activities .
  • Hydrogen bonding : Thiazole NH and carbonyl groups are critical for target engagement, as seen in HIV-1 RT inhibitors .

Biological Activity

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide is a thiazole derivative that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H17Cl2N3O2S
  • Molecular Weight : 410.317 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1190234-90-2

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties by inhibiting bacterial cell wall synthesis. It targets enzymes involved in this process, disrupting the integrity of bacterial cells.
  • Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokine production, thereby reducing inflammation. This mechanism involves blocking signaling pathways that lead to the activation of inflammatory responses.
  • Antitumor Activity : Research indicates that this compound may induce apoptosis in cancer cells. It alters cell cycle progression and promotes morphological changes associated with programmed cell death.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anti-inflammatory Activity

In vitro studies demonstrated the compound's ability to reduce the production of TNF-alpha in macrophages stimulated with LPS (lipopolysaccharide). The results are shown in Table 2.

TreatmentTNF-alpha Production (pg/mL)
Control1500
Compound (10 μM)800
Compound (50 μM)400

Antitumor Activity

The antiproliferative effects were evaluated on several cancer cell lines. The compound showed promising results as detailed in Table 3.

Cell LineIC50 (μM)
MGC-8035
EC-10910
PC-38

Case Studies and Research Findings

  • Antitumor Mechanism : A study conducted on MGC-803 cells revealed that this compound induced apoptosis through mitochondrial pathway activation. The compound decreased mitochondrial membrane potential and increased the expression of apoptosis-related proteins.
  • Synergistic Effects with Other Agents : Research indicated that combining this thiazole derivative with conventional chemotherapeutic agents enhanced its antitumor efficacy. This suggests potential for use in combination therapies for more effective cancer treatment.
  • In Vivo Studies : Animal model studies have shown that administration of the compound resulted in significant tumor size reduction compared to control groups, supporting its potential as an effective therapeutic agent against certain cancers.

Q & A

Q. What are the common synthetic routes for synthesizing N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves coupling a thiazol-2-amine intermediate with a sulfonylbenzoyl chloride derivative. For example, in related compounds, 3,4-dichlorophenylacetic acid is reacted with 2-aminothiazole in dichloromethane using triethylamine as a base, followed by purification via recrystallization (methanol/acetone mixtures) . Intermediates like hydrazides (e.g., 4-chlorophenylhydrazide) are characterized using 1^1H-NMR and 13^{13}C-NMR to confirm structural integrity before proceeding to coupling reactions . Yield optimization often requires careful control of stoichiometry and reaction temperatures (e.g., 273 K for coupling steps) .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H-NMR and 13^{13}C-NMR are critical for verifying functional groups (e.g., methanesulfonyl, dichlorophenyl) and regiochemistry .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves molecular conformation and intermolecular interactions (e.g., hydrogen-bonding networks like N–H⋯N motifs). Software like SHELXL (via SHELX suite) is widely used for refinement .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can X-ray crystallography data elucidate the molecular conformation and intermolecular interactions critical for biological activity?

  • Methodological Answer : X-ray data reveal torsional angles between the thiazole and dichlorophenyl rings (e.g., ~61.8° twist in analogous structures), which influence steric hindrance and receptor binding . Hydrogen-bonding patterns (e.g., R_2$$^2(8) motifs) can guide co-crystallization studies with target proteins. Refinement using SHELXL accounts for anisotropic displacement parameters and riding H-atom models . This structural insight helps rationalize structure-activity relationships (SAR), such as the role of sulfonyl groups in hydrogen-bond acceptor capacity .

Q. What strategies can resolve discrepancies between in vitro and in vivo biological activity data for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., cytochrome P450 assays) and bioavailability to identify poor absorption or rapid clearance.
  • Structural Optimization : Modify substituents (e.g., replacing methanesulfonyl with fluorophenylsulfonyl) to enhance membrane permeability, as seen in related glucocorticoid receptor modulators .
  • Target Engagement Assays : Use biophysical methods (e.g., surface plasmon resonance) to confirm binding affinity to intended targets.

Q. How can computational modeling predict interactions between this compound and biological targets like kinases or receptors?

  • Methodological Answer :
  • Docking Studies : Tools like AutoDock Vina model binding poses, leveraging crystallographic data from homologous proteins. For example, sulfonamide-thiazole derivatives show affinity for ATP-binding pockets in kinases .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes to assess stability of key interactions (e.g., π-π stacking with dichlorophenyl groups).
  • QSAR Models : Corrogate electronic parameters (e.g., Hammett σ values of substituents) with activity data to prioritize synthetic targets .

Q. What methodologies address low synthetic yields in thiazole ring formation during scale-up?

  • Methodological Answer :
  • Solvent Optimization : Replace polar aprotic solvents (e.g., THF) with DMF to improve solubility of intermediates .
  • Catalytic Enhancements : Use Pd-catalyzed cross-coupling for regioselective thiazole synthesis, reducing byproducts.
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust reagent addition rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.